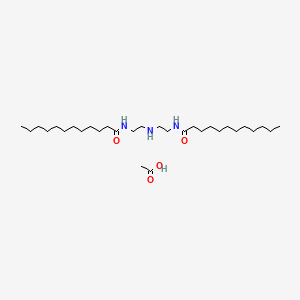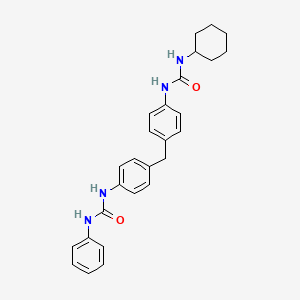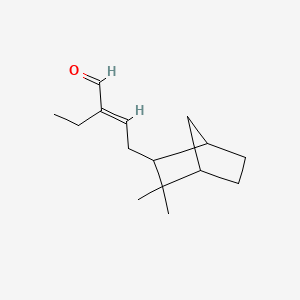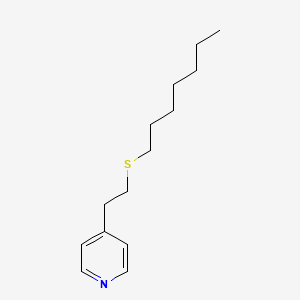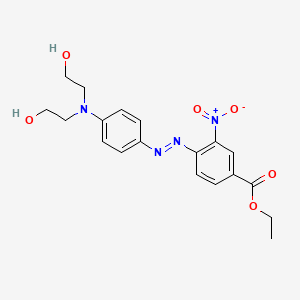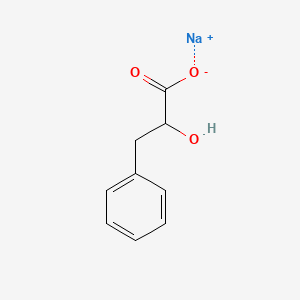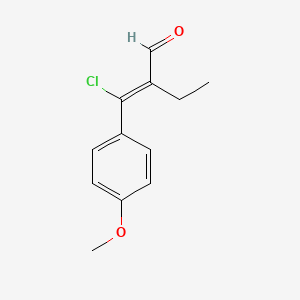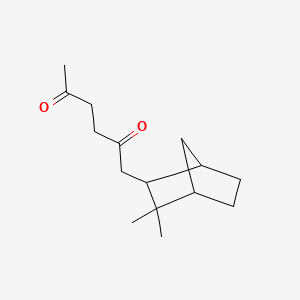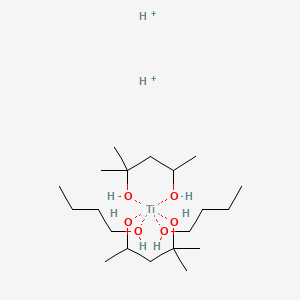
Dihydrogen dibutoxybis(2-methylpentane-2,4-diolato(2-)-O,O')titanate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) is a titanium-based compound with the molecular formula C20H50O6Ti+2 and a molecular weight of 434.5. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) typically involves the reaction of titanium tetrachloride with 2-methylpentane-2,4-diol and butanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The butoxy and diolato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.
Scientific Research Applications
Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic and steric properties.
Biology: Investigated for its potential use in biological systems, including as a component in biomaterials.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for other titanium-based compounds.
Mechanism of Action
The mechanism by which Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) exerts its effects involves its interaction with molecular targets and pathways. The compound’s titanium center can coordinate with various ligands, influencing its reactivity and stability. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Titanium tetraisopropoxide: Another titanium-based compound with similar reactivity but different ligands.
Titanium dioxide: A common titanium compound with different oxidation states and applications.
Titanium(IV) chloride: A precursor for many titanium compounds, including Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-).
Uniqueness
Dihydrogen dibutoxybis[2-methylpentane-2,4-diolato(2-)-O,O’]titanate(2-) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. These properties make it particularly valuable in catalytic applications and as a precursor for advanced materials.
Properties
CAS No. |
93858-21-0 |
|---|---|
Molecular Formula |
C20H50O6Ti+2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
butan-1-ol;hydron;2-methylpentane-2,4-diol;titanium |
InChI |
InChI=1S/2C6H14O2.2C4H10O.Ti/c2*1-5(7)4-6(2,3)8;2*1-2-3-4-5;/h2*5,7-8H,4H2,1-3H3;2*5H,2-4H2,1H3;/p+2 |
InChI Key |
PJNRZILFXFCARK-UHFFFAOYSA-P |
Canonical SMILES |
[H+].[H+].CCCCO.CCCCO.CC(CC(C)(C)O)O.CC(CC(C)(C)O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


